molecular formula C19H23NO3S B2802769 2-((4-Ethoxy-3-ethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 886122-39-0

2-((4-Ethoxy-3-ethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2802769
CAS No.: 886122-39-0
M. Wt: 345.46
InChI Key: KOWFJFIYHTUMEI-UHFFFAOYSA-N
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Description

2-((4-Ethoxy-3-ethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. As a derivative of the 1,2,3,4-tetrahydroisoquinoline scaffold, it shares structural similarities with compounds known to exhibit diverse biological activities . The core tetrahydroisoquinoline structure is a privileged motif in drug discovery, frequently found in molecules that interact with various enzymes and receptors . The specific sulfonyl substitution with a 4-ethoxy-3-ethylphenyl group in this compound suggests potential as a key intermediate or candidate for the development of therapeutic agents. Its molecular framework is often investigated in the context of modulating protein-protein interactions and enzyme inhibition. Researchers may find value in this compound for probing antiproliferative targets, similar to other tetrahydroisoquinoline-based tubulin inhibitors , or as a building block in the synthesis of more complex molecules for high-throughput screening campaigns. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4-ethoxy-3-ethylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-3-15-13-18(9-10-19(15)23-4-2)24(21,22)20-12-11-16-7-5-6-8-17(16)14-20/h5-10,13H,3-4,11-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWFJFIYHTUMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethoxy-3-ethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the tetrahydroisoquinoline core with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Substitution on the Phenyl Ring: The ethoxy and ethyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethoxy-3-ethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfinyl or thiol group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfinyl and thiol derivatives.

    Substitution: Halogenated derivatives and other substituted phenyl derivatives.

Scientific Research Applications

2-((4-Ethoxy-3-ethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Ethoxy-3-ethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The tetrahydroisoquinoline core may interact with various receptors and enzymes, modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Effects on the Sulfonyl Group

The sulfonyl group in tetrahydroisoquinoline derivatives is a key determinant of physicochemical and biological properties. Below is a comparative analysis of substituent variations:

Compound Name Sulfonyl Substituent Key Properties/Applications References
Target Compound 4-Ethoxy-3-ethylphenyl Not explicitly reported (inferred stability/reactivity)
3aa () Trifluoromethyl High-yield synthesis (95%), Pd-catalyzed annulation
2-(4-Fluorophenyl)sulfonyl derivative 4-Fluorophenyl Structural data (InChIKey: VNNBFGZHUISYGO)
2-(Trifluoroacetyl)-7-sulfonyl chloride Trifluoroacetyl Intermediate for acyl CoA inhibitors
4-(Cyclohexylidene) derivative (3aa) Trifluoromethyl Stereochemical complexity (E/Z isomerism)

Key Observations :

  • Electron-Withdrawing Groups (EWG) : Trifluoromethyl (3aa) and fluorophenyl substituents enhance electrophilicity, favoring reactions like nucleophilic substitution or enzyme binding .

Comparison :

  • The target compound’s synthesis may resemble sulfonyl chloride intermediates (), where chlorosulfonic acid introduces the sulfonyl group. However, palladium-catalyzed methods () offer higher yields and enantioselectivity for complex substituents.

Physicochemical Properties

Data from analogs highlight trends in melting points, solubility, and spectral characteristics:

Compound Melting Point Solubility IR Peaks (cm⁻¹) ¹H-NMR Shifts (ppm)
2-(4-Methoxyphenyl) derivative Not reported Low polarity ~1250 (S=O stretch) 6.8–7.2 (aromatic protons)
Trifluoromethyl derivative (3aa) Oil Organic solvents ~1350 (CF₃ stretch) 4.88–6.58 (stereo-dependent)
Target Compound (inferred) Likely solid Moderate lipophilicity ~1150–1250 (S=O) Similar aromatic shifts

Insights :

  • The 4-ethoxy-3-ethylphenyl group may increase melting points compared to trifluoromethyl derivatives due to reduced molecular flexibility .
  • Sulfonyl S=O stretches in IR (~1250 cm⁻¹) are consistent across analogs .

Biological Activity

The compound 2-((4-Ethoxy-3-ethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline (referred to as Compound A ) is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This article reviews the biological activity of Compound A, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis of Compound A

Compound A can be synthesized through a multi-step process involving the reaction of 1,2,3,4-tetrahydroisoquinoline with sulfonylating agents. The synthetic route typically includes the following steps:

  • Formation of the THIQ Core : The base structure is synthesized via a Pictet-Spengler reaction.
  • Sulfonylation : The introduction of the sulfonyl group is achieved using sulfonyl chlorides or an equivalent sulfonating agent in the presence of a base.
  • Ethoxy and Ethyl Substitution : The final structure is obtained by introducing the ethoxy and ethyl groups at specific positions on the phenyl ring.

Pharmacological Properties

The biological activity of Compound A has been evaluated in various studies, demonstrating significant pharmacological potential:

Antimicrobial Activity

Recent studies have shown that derivatives of tetrahydroisoquinoline exhibit notable antimicrobial properties. For instance:

  • Antifungal Activity : Two derivatives related to Compound A were found to be effective against various fungal species such as Aspergillus and Penicillium spp., with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
  • Antibacterial Activity : Preliminary tests indicated that Compound A exhibits antibacterial effects against Gram-positive bacteria, with potential MIC values around 32 µg/mL.

Antiviral Activity

A study highlighted the antiviral properties of THIQ derivatives against SARS-CoV-2:

  • Inhibition of Viral Replication : Compounds structurally similar to Compound A demonstrated EC50 values below 5 µM in Vero E6 cells, indicating potent antiviral activity . The mechanism appears to involve post-entry inhibition of viral replication.

Case Studies

Several case studies have documented the effects of tetrahydroisoquinoline derivatives:

  • Study on Antiviral Properties :
    • Objective : To evaluate the antiviral efficacy of THIQ derivatives against SARS-CoV-2.
    • Findings : Compound A showed a selective index exceeding 70 in human lung Calu-3 cells, suggesting it could be more effective than traditional treatments like chloroquine .
  • Antimicrobial Evaluations :
    • Objective : Assess the antimicrobial efficacy of sulfonylated THIQ derivatives.
    • Results : Derivatives exhibited significant antifungal and antibacterial activities with promising MIC values .

Data Summary

The following table summarizes key biological activities and findings related to Compound A:

Activity TypeTest Organism/ConditionEC50/MIC ValuesReferences
AntifungalAspergillus spp.0.5 - 8 µg/mL
AntibacterialGram-positive bacteria~32 µg/mL
AntiviralSARS-CoV-2 (Vero E6)<5 µM

Q & A

Q. What are the established synthetic routes for 2-((4-Ethoxy-3-ethylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline?

Methodological Answer: The synthesis typically involves sulfonylation of tetrahydroisoquinoline derivatives. Key steps include:

  • Sulfonylation : Reacting tetrahydroisoquinoline with 4-ethoxy-3-ethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Modified Pictet-Spengler Reaction : For analogs, tungstophosphoric acid hydrate catalyzes cyclization of N-sulfonylphenylethylamines with aldehydes, offering eco-friendly conditions (60°C, ethanol, 12–24 hours) .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventYield (%)Key Reference
SulfonylationTriethylamine/CH₂Cl₂60–75
Pictet-SpenglerTungstophosphoric acid70–85

Q. How is the molecular structure of this compound characterized and validated?

Methodological Answer:

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., sulfonyl and ethoxy groups). Mass spectrometry (HRMS) validates molecular weight .
  • X-ray Crystallography : Used for analogs (e.g., 5-(4-chlorophenyl)-3-(2-furyl)-1,2,4-triazolo[3,4-a]isoquinoline) to resolve conformational ambiguities .

Q. What are the primary pharmacological targets of this compound?

Methodological Answer:

  • Dopamine Receptors : Tetrahydroisoquinoline sulfonamides modulate D2/D3 receptors, with structural analogs showing nanomolar affinity (e.g., Ki = 12 nM for D3) .
  • Catechol O-Methyltransferase (COMT) : Substituents on the tetrahydroisoquinoline core influence inhibition potency (e.g., methyl groups at 2/4 positions reduce COMT activity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance sulfonylation yield?

Methodological Answer:

  • Catalyst Screening : Use Brønsted acids (e.g., tungstophosphoric acid) to accelerate sulfonylation .
  • Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) improve solubility of sulfonyl chlorides .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sulfonyl chloride addition .

Q. What strategies improve dopamine D3 receptor selectivity over D2?

Methodological Answer:

  • Substituent Engineering : Introduce bulky groups (e.g., iodophenyl acrylamide) to the tetrahydroisoquinoline’s N-alkyl chain, enhancing D3 selectivity (123-fold preference) .
  • Conformational Analysis : Use computational docking to predict interactions with D3 receptor’s extracellular loops .

Q. Table 2: SAR for Dopamine Receptor Selectivity

SubstituentD3 Ki (nM)D2 Ki (nM)Selectivity (D3/D2)
Iodophenyl acrylamide121,476123x
Trifluoroacetyl4598022x

Q. How can discrepancies between in vitro binding data and in vivo efficacy be resolved?

Methodological Answer:

  • Multi-Assay Validation : Test compounds in parallel assays (e.g., COMT inhibition and norepinephrine release). For example, 2,2-dimethyl analogs lose norepinephrine-depleting activity despite retaining COMT affinity, suggesting target-specific effects .
  • Pharmacokinetic Profiling : Assess blood-brain barrier penetration using log P (target ~2–3) and plasma protein binding assays .

Q. What methods address spectral inconsistencies during structural elucidation?

Methodological Answer:

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded regions (e.g., tetrahydroisoquinoline ring protons) .
  • Crystalline Sponge Method : Immobilize the compound in a porous matrix for X-ray analysis without crystallization .

Q. How do substituents on the tetrahydroisoquinoline core influence biological activity?

Methodological Answer:

  • Methoxy Groups : 6,7-Dimethoxy substitution enhances bradycardic activity (e.g., 6c, IC₅₀ = 0.8 µM in atrial assays) .
  • Sulfonyl Modifications : Electron-withdrawing groups (e.g., trifluoroacetyl) improve metabolic stability but reduce solubility .

Data Contradiction Analysis

Q. Why do some analogs show high in vitro potency but low in vivo efficacy?

Methodological Answer:

  • Metabolic Instability : Sulfonamide hydrolysis or cytochrome P450-mediated degradation (e.g., 3A4/2D6 isoforms) reduces bioavailability. Use deuterated analogs or prodrug strategies .
  • Off-Target Effects : Screen against panels of GPCRs (e.g., adrenergic, serotonin receptors) to identify confounding interactions .

Q. How can researchers validate target engagement in complex biological systems?

Methodological Answer:

  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target in vivo .
  • PET Radioligands : Develop carbon-11 or fluorine-18 labeled analogs (e.g., [¹¹C]51) for real-time brain imaging .

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